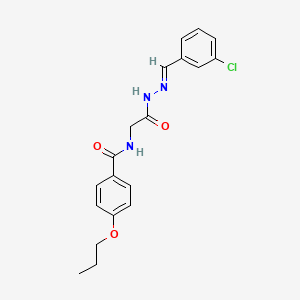
3-butylsulfanyl-4-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butylsulfanyl-4-chlorobenzoic acid is an organic compound with a molecular formula of C11H13ClO2S It is a derivative of benzoic acid, where the hydrogen atom at the para position is substituted by a chlorine atom, and the hydrogen atom at the meta position is substituted by a butylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-butylsulfanyl-4-chlorobenzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chlorobenzoic acid with butylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-butylsulfanyl-4-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding benzoic acid derivative.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia or sodium methoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-butylsulfinyl-4-chlorobenzoic acid or 3-butylsulfonyl-4-chlorobenzoic acid.
Reduction: Formation of 3-butylsulfanylbenzoic acid.
Substitution: Formation of 3-butylsulfanyl-4-aminobenzoic acid or 3-butylsulfanyl-4-methoxybenzoic acid.
Aplicaciones Científicas De Investigación
3-butylsulfanyl-4-chlorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-butylsulfanyl-4-chlorobenzoic acid involves its interaction with specific molecular targets. The butylsulfanyl group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorine atom may also contribute to its biological activity by enhancing its lipophilicity and facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
4-chlorobenzoic acid: Lacks the butylsulfanyl group, making it less lipophilic and potentially less biologically active.
3-butylsulfanylbenzoic acid: Lacks the chlorine atom, which may reduce its overall biological activity.
3-butylsulfinyl-4-chlorobenzoic acid: An oxidized derivative with different chemical properties and potentially different biological activities.
Uniqueness
3-butylsulfanyl-4-chlorobenzoic acid is unique due to the presence of both the butylsulfanyl and chlorine substituents, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H13ClO2S |
|---|---|
Peso molecular |
244.74 g/mol |
Nombre IUPAC |
3-butylsulfanyl-4-chlorobenzoic acid |
InChI |
InChI=1S/C11H13ClO2S/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) |
Clave InChI |
NLJZCBWUKAMAJS-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=C(C=CC(=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12009051.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12009057.png)
![Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]-](/img/structure/B12009059.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12009061.png)
![2-[3-(2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12009064.png)

![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12009080.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12009103.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B12009113.png)
![2-chloro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B12009114.png)


